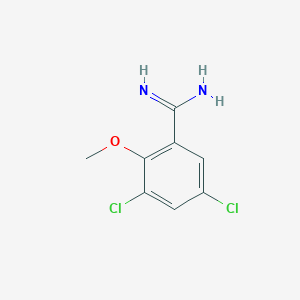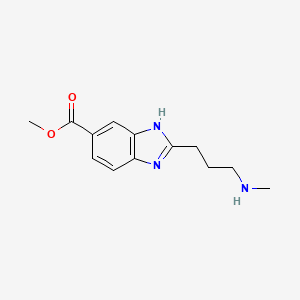
2,3-dideoxy-D-manno-2-octulopyranosonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dideoxy-D-manno-2-octulopyranosonic acid is a derivative of 3-deoxy-D-manno-2-octulosonic acid, which is a key component in the lipopolysaccharides of Gram-negative bacteria . This compound plays a crucial role in the structure and function of bacterial cell walls, making it an important subject of study in microbiology and biochemistry .
Preparation Methods
The synthesis of 2,3-dideoxy-D-manno-2-octulopyranosonic acid involves several steps. One common method includes the use of thioglycoside donors protected by di-tert-butylsilylene groups, which allows for the stereoselective formation of glycosidic bonds . The reaction conditions typically involve the use of strong acids or bases to facilitate the glycosylation process . Industrial production methods often optimize these reactions to increase yield and purity, employing large-scale chemical synthesis techniques .
Chemical Reactions Analysis
2,3-Dideoxy-D-manno-2-octulopyranosonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of the original compound .
Scientific Research Applications
This compound has numerous applications in scientific research. In chemistry, it is used to study the synthesis and properties of glycosides . In biology, it plays a role in understanding the structure and function of bacterial cell walls . In medicine, it is investigated for its potential as a target for antibacterial drugs . Industrially, it is used in the production of various biochemical products .
Mechanism of Action
The mechanism of action of 2,3-dideoxy-D-manno-2-octulopyranosonic acid involves its incorporation into the lipopolysaccharides of Gram-negative bacteria . This incorporation affects the stability and function of the bacterial cell wall, making it a potential target for antibacterial agents . The molecular targets and pathways involved include various enzymes responsible for the biosynthesis of lipopolysaccharides .
Comparison with Similar Compounds
2,3-Dideoxy-D-manno-2-octulopyranosonic acid is similar to other derivatives of 3-deoxy-D-manno-2-octulosonic acid, such as 2-deoxy-beta-D-manno-2-octulopyranosonic acid . it is unique in its specific structural modifications, which confer different chemical and biological properties . Other similar compounds include various analogues used to study the biosynthesis and function of bacterial lipopolysaccharides .
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl 2-[3-(methylamino)propyl]-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C13H17N3O2/c1-14-7-3-4-12-15-10-6-5-9(13(17)18-2)8-11(10)16-12/h5-6,8,14H,3-4,7H2,1-2H3,(H,15,16) |
InChI Key |
LLEGVOALZSXJST-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=NC2=C(N1)C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


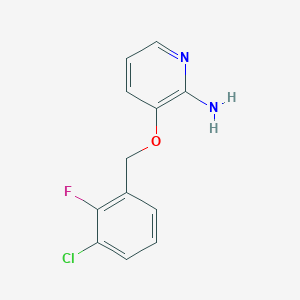
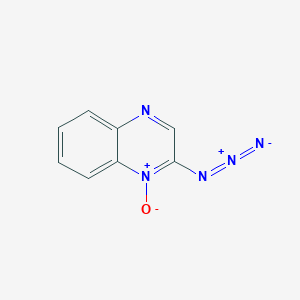
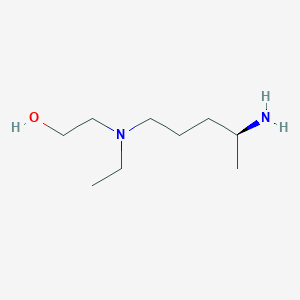
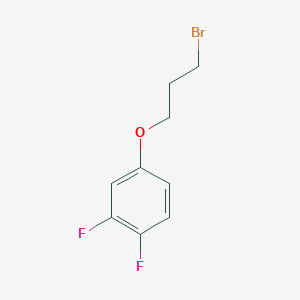
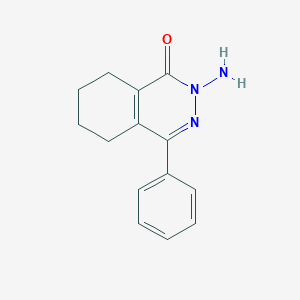
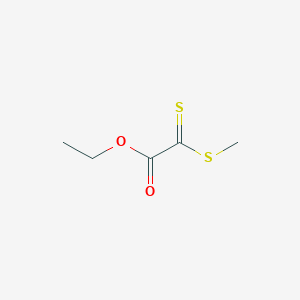
![2-[3-(Dimethylamino)propyl]piperidine](/img/structure/B8483898.png)
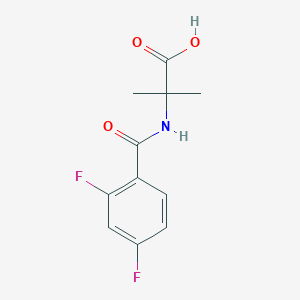
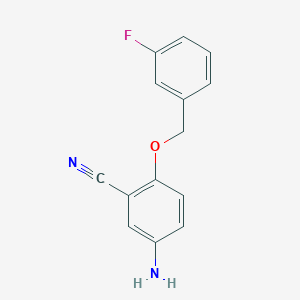
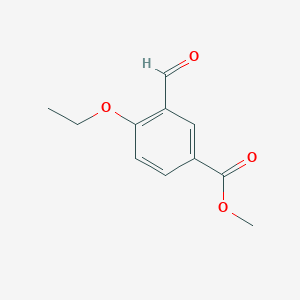
![[Bis(triethoxysilyl)methyl]lithium](/img/structure/B8483927.png)
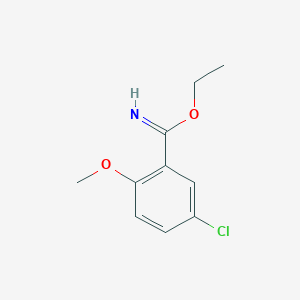
![[2-(3-Nitrophenyl)ethyl]pyrrolidine](/img/structure/B8483940.png)
